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Introduction

T-1095 is a first-generation, orally active sodium-glucose cotransporter (SGLT) inhibitor.[1][2] It
is a synthetic derivative of phlorizin, a naturally occurring compound found in the bark of apple
trees.[3][4] T-1095 functions by inhibiting SGLT1 and SGLT2, which are responsible for glucose
reabsorption in the intestines and kidneys, respectively.[5] By blocking these transporters, T-
1095 increases urinary glucose excretion, thereby lowering blood glucose levels.[3] Although it
showed promise in preclinical studies for the treatment of type 2 diabetes, its development was
limited due to issues with toxicity and poor selectivity.[1][6] Nevertheless, T-1095 remains a
valuable tool for researchers studying glucose metabolism and the effects of SGLT inhibition in
rodent models of diabetes.

These application notes provide recommended dosages and detailed protocols for the use of
T-1095 in long-term studies in rodents, based on published preclinical research.

Data Presentation: T-1095 Dosage in Rodent Studies

The following table summarizes the recommended dosages of T-1095 for both acute and
chronic long-term studies in various rodent models.
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Animal
Model

Study
Duration

Administrat
ion Route

Dosage

Key
T Reference
Findings

Mice (db/db)

Single Dose

Oral (p.o.)

10, 30, 100
mg/kg

Dose-

dependent

reduction in

blood glucose

and increase [21[7]
in urinary

glucose

excretion.[2]

[7]

Mice (db/db)

12 weeks

0.1% w/w in

chow

Approx. 152
mg/kg/day

Decreased
blood glucose
and HbAlc,
improved
glucose
intolerance,
and [7]
suppressed
the
development
of diabetic
nephropathy.
[7]

Mice (db/db)

12 weeks

0.03% w/w in

chow

Approx. 50
mg/kg/day

Dose-
dependent
lowering of
blood glucose
and HbAlc.

[7]

Rats (STZ-
induced
diabetic)

Single Dose

Oral (p.o.)

30, 100
mg/kg

Markedly [8]
lowered

blood glucose
levels with a

concomitant
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increase in
urinary
glucose

excretion.[8]

Rats (STZ-
induced
diabetic)

0.03% and
0.1% w/w in

diet

4 weeks

Not specified

Improved
hyperglycemi
a and dose-

[91[10]
dependently
decreased

HbA1c.[9][10]

Rats (STZ-
induced
diabetic)

6 weeks 0.1% in diet

Not specified

Improved
hyperglycemi
a, plasma
free fatty
acids, and
ketone body
levels; 5]
improved
glucose
tolerance and
insulin

secretion.[8]

Rats (STZ-
induced
diabetic)

0.1% w/w in

diet

8 weeks

Not specified

Reduced
blood glucose
and HbAlc,
prevented the
elevation of
urinary
albumin and
kidney E1120]
weight, and
prevented the
development
of epithelial
vacuolation.

[110]
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Rats (STZ- 0.01-0.1% Suppressed
induced 4 weeks w/w in food Not specified blood glucose  [11]
diabetic) admixture levels.[11]

Signaling Pathway and Experimental Workflow
Diagrams
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Caption: Mechanism of T-1095 in the renal proximal tubule.

Experimental Workflow for Long-Term Rodent Studies
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Caption: General workflow for a long-term T-1095 study in rodents.
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Experimental Protocols

1. Acute Oral Administration in db/db Mice

o Objective: To determine the acute dose-dependent effects of T-1095 on blood glucose and
urinary glucose excretion.

e Animals: Male C57BL/KsJ-db/db mice and their normoglycemic db/+m littermates.

e Drug Preparation: T-1095 is suspended in a suitable vehicle (e.g., 0.5% methylcellulose
solution).

e Procedure:

o

Fast mice overnight.

o Administer T-1095 orally by gavage at doses of 10, 30, and 100 mg/kg.[7] The control
group receives the vehicle only.

o Collect blood samples from the tail vein at 0, 1, 2, 3, 5, and 8 hours post-administration to
measure blood glucose levels.[7]

o House mice in metabolic cages to collect urine for 24 hours to measure urinary glucose
excretion.[7]

2. Chronic Administration in Diet to db/db Mice

o Objective: To evaluate the long-term effects of T-1095 on glycemic control and diabetic
complications.

e Animals: Male C57BL/KsJ-db/db mice.

e Drug Preparation: T-1095 is mixed into the powdered rodent chow at concentrations of
0.03% and 0.1% (w/w).[7]

e Procedure:
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o House mice individually and provide them with the T-1095 containing diet or a control diet
ad libitum for 12 weeks.[7]

o Monitor body weight and food intake periodically.
o Measure blood glucose and HbAlc levels at regular intervals (e.g., every 4 weeks).[7]
o Perform an oral glucose tolerance test (OGTT) at the end of the treatment period.[7]

o At the end of the study, collect blood for plasma insulin measurement and harvest
pancreata and kidneys for histological analysis.[7]

3. Chronic Administration in Diet to STZ-Induced Diabetic Rats
o Objective: To assess the long-term efficacy of T-1095 in a model of type 1 diabetes.

e Animals: Male Sprague-Dawley rats with diabetes induced by a single intraperitoneal
injection of streptozotocin (STZ).

e Drug Preparation: T-1095 is incorporated into the standard rat diet at a concentration of 0.1%
(wiw).[8][9][10]

e Procedure:

[¢]

After STZ induction and confirmation of diabetes, randomize rats into control and T-1095
treatment groups.

o Provide the respective diets for a period of 4 to 8 weeks.[9][10]

o Monitor blood glucose, HbAlc, body weight, and food and water intake throughout the
study.

o At the end of the study, collect urine to measure albumin excretion and harvest kidneys for
histopathological examination to assess diabetic nephropathy.[9][10]

Important Considerations:
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» Animal Welfare: All animal experiments should be conducted in accordance with institutional
and national guidelines for the care and use of laboratory animals.

¢ Vehicle Selection: The choice of vehicle for oral administration should be based on the
solubility of T-1095 and its compatibility with the animal model.

e Diet Preparation: When incorporating T-1095 into the diet, ensure homogenous mixing to
provide a consistent dose.

e Monitoring: Regular monitoring of animal health, including body weight and clinical signs, is
crucial throughout the study.

Disclaimer: These protocols are intended as a guide and may require optimization based on
specific experimental goals and laboratory conditions. Researchers should consult the primary
literature for more detailed methodologies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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